Piperidin-4-ylmethanesulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed .

Molecular Structure Analysis

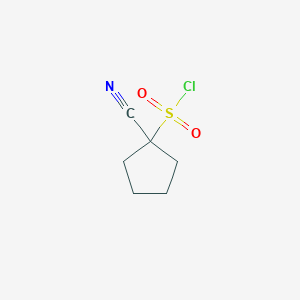

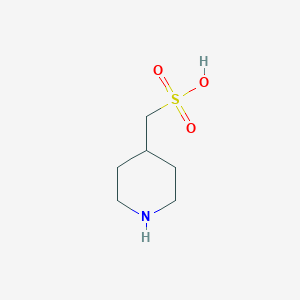

Piperidin-4-ylmethanesulfonic acid is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Multicomponent reactions (MCRs) have an indisputable importance in the synthesis of piperidines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Piperidin-4-ylmethanesulfonic acid and its derivatives are used in the synthesis of various organic compounds. For instance, sulfonamides have been utilized as terminators in cationic cyclisations to form pyrrolidines and homopiperidines, demonstrating the viability of sulfonamide groups in forming polycyclic systems (Haskins & Knight, 2002). Moreover, the synthesis of novel sulfonyl hydrazones, which incorporate piperidine rings, highlights their importance in medicinal chemistry. These compounds have shown potential for antioxidant capacity and anticholinesterase activity, underscoring their relevance in the field (Karaman et al., 2016).

Catalysis and Chemical Reactions

- Piperidin-4-ylmethanesulfonic acid derivatives are instrumental in catalytic processes, such as the ytterbium(III) trifluoromethanesulfonate-catalyzed solid-phase aza Diels-Alder reaction. These processes result in high-purity yields of piperidine derivatives, demonstrating their utility in complex organic synthesis (Zhang et al., 1999).

Pharmaceutical Applications

- In pharmaceutical research, piperidin-4-ylmethanesulfonic acid derivatives have shown promise in drug development. Notably, certain (4-piperidin-1-yl)-phenyl sulfonamides have been identified as potent human beta(3) agonists, with implications for therapeutic applications in treating various conditions (Hu et al., 2001).

Structure-Activity Relationships in Medicinal Chemistry

- The study of arylsulfonamide derivatives of (aryloxy)ethyl piperidines has provided insights into the design of selective ligands and multifunctional agents for complex diseases. These findings have implications for the treatment of CNS disorders, showcasing the diverse applications of piperidin-4-ylmethanesulfonic acid derivatives in medicinal chemistry (Canale et al., 2016).

Enzymatic and Biological Activity Studies

- Piperidin-4-ylmethanesulfonic acid derivatives have also been explored for their antimicrobial properties, as demonstrated in studies evaluating the efficacy of various derivatives against pathogens affecting tomato plants (Vinaya et al., 2009).

Zukünftige Richtungen

The development of peptide drugs, including those based on piperidine derivatives, has become one of the hottest topics in pharmaceutical research . The therapeutic potential of these compounds against various diseases, including cancers, is being explored . The field continues to face challenges, but also holds promise for future developments .

Eigenschaften

IUPAC Name |

piperidin-4-ylmethanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c8-11(9,10)5-6-1-3-7-4-2-6/h6-7H,1-5H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKLZWPYTYFHTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-4-ylmethanesulfonic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2618315.png)

![5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2618321.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2618323.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2618326.png)

![N-(3,4-dimethylphenyl)-2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)acetamide](/img/structure/B2618332.png)